molecular formula C14H15N5O2S B15282138 6-amino-9-[2-(4-methoxyphenoxy)ethyl]-9H-purine-8-thiol

6-amino-9-[2-(4-methoxyphenoxy)ethyl]-9H-purine-8-thiol

Cat. No.: B15282138
M. Wt: 317.37 g/mol
InChI Key: SAMXEZNCFOUIPU-UHFFFAOYSA-N
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Description

6-amino-9-[2-(4-methoxyphenoxy)ethyl]-9H-purine-8-thiol is a complex organic compound with a unique structure that combines a purine base with a thiol group and a methoxyphenoxyethyl side chain. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Properties

Molecular Formula

C14H15N5O2S

Molecular Weight

317.37 g/mol

IUPAC Name

6-amino-9-[2-(4-methoxyphenoxy)ethyl]-7H-purine-8-thione

InChI

InChI=1S/C14H15N5O2S/c1-20-9-2-4-10(5-3-9)21-7-6-19-13-11(18-14(19)22)12(15)16-8-17-13/h2-5,8H,6-7H2,1H3,(H,18,22)(H2,15,16,17)

InChI Key

SAMXEZNCFOUIPU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OCCN2C3=NC=NC(=C3NC2=S)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-9-[2-(4-methoxyphenoxy)ethyl]-9H-purine-8-thiol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.

    Introduction of the Thiol Group: The thiol group is introduced through a nucleophilic substitution reaction, where a suitable thiol reagent reacts with a halogenated purine derivative.

    Attachment of the Methoxyphenoxyethyl Side Chain: This step involves the reaction of the purine-thiol intermediate with 4-methoxyphenoxyethyl bromide under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-amino-9-[2-(4-methoxyphenoxy)ethyl]-9H-purine-8-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to modify the purine ring or the side chain.

    Substitution: The amino and thiol groups can participate in substitution reactions with suitable electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Modified purine derivatives.

    Substitution: Alkylated or acylated purine derivatives.

Scientific Research Applications

6-amino-9-[2-(4-methoxyphenoxy)ethyl]-9H-purine-8-thiol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules like proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-amino-9-[2-(4-methoxyphenoxy)ethyl]-9H-purine-8-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The thiol group can form covalent bonds with cysteine residues in proteins, affecting their function. Additionally, the purine core can interact with nucleic acids, influencing genetic processes.

Comparison with Similar Compounds

Similar Compounds

  • 6-amino-9-[2-(2-methoxyphenoxy)ethyl]-9H-purine-8-thiol
  • 6-amino-9-[2-(4-ethoxyphenoxy)ethyl]-9H-purine-8-thiol

Uniqueness

6-amino-9-[2-(4-methoxyphenoxy)ethyl]-9H-purine-8-thiol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group in the phenoxyethyl side chain can influence the compound’s reactivity and interactions with biological targets, distinguishing it from similar compounds.

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